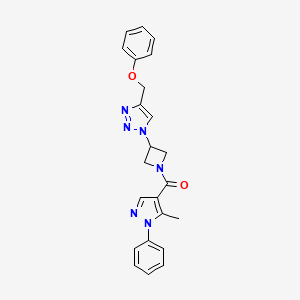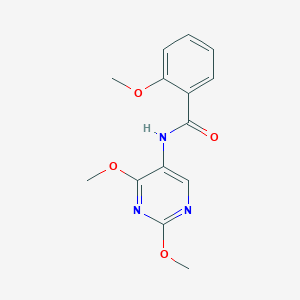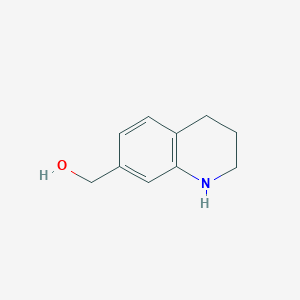
(1,2,3,4-Tetrahydroquinolin-7-yl)methanol
Übersicht
Beschreibung
“(1,2,3,4-Tetrahydroquinolin-7-yl)methanol” is a chemical compound with the CAS Number: 1000045-81-7 . It has a molecular weight of 163.22 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “(1,2,3,4-Tetrahydroquinolin-7-yl)methanol” is 1S/C10H13NO/c12-7-8-3-4-9-2-1-5-11-10 (9)6-8/h3-4,6,11-12H,1-2,5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(1,2,3,4-Tetrahydroquinolin-7-yl)methanol” is a powder that is stored at room temperature . It has a melting point of 48-49 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
- Electrocatalytic Synthesis of N-Heterocycles : An electrocatalytic protocol utilizes methanol as a C1 source to cyclize with 2-aminobenzamides, leading to the synthesis of N,N-disubstituted 2,3-dihydroquinazolin-4(1H)-ones. This method offers a metal-free, environmentally friendly approach to accessing these N-heterocycles, demonstrating the potential of methanol in facilitating cyclization reactions under mild conditions (Liu, Xu, & Wei, 2021).
Catalytic Reactions
- Acid-Catalyzed Addition Reactions : The study explores the Lewis acid-catalyzed reactions of N-aryl imines with dihydrofuran, leading to tetrahydroquinoline derivatives. This research underscores the role of methanol in generating methanol-containing tetrahydrofuran derivatives, highlighting the influence of methanol as a solvent or reactant in modulating reaction pathways and product distributions (Lucchini, Prato, Scorrano, Stivanello, & Valle, 1992).
Enzymatic Reactions and Catalysis
- Methanol Dehydrogenase and Rare-Earth Elements : Research into methanol dehydrogenase, an enzyme catalyzing the oxidation of methanol in methylotrophic bacteria, reveals the significance of rare-earth elements in enhancing catalytic efficiency. This study not only highlights the biochemical applications of methanol but also opens avenues for exploring rare-earth elements in enzymatic reactions, offering insights into methanol's role in microbial methanol utilization (Keltjens, Pol, Reimann, & Camp, 2014).
Photophysical and Photochemical Applications
- Photooxygenation and Dye-Sensitized Reactions : Investigations into the dye-sensitized photooxygenations of isoquinolinediones reveal methanol's role in facilitating the generation of reactive oxygen species and intermediates. These studies provide a foundation for understanding how methanol can influence photophysical properties and reaction outcomes in the presence of photosensitizers, contributing to the development of novel photochemical processes (Ke-Qing, Gang, Hu, & Jian-hua, 1998).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinolin-7-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h3-4,6,11-12H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRBFJUGIGJMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)CO)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydroquinolin-7-yl)methanol | |
CAS RN |
1000045-81-7 | |
| Record name | (1,2,3,4-tetrahydroquinolin-7-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)
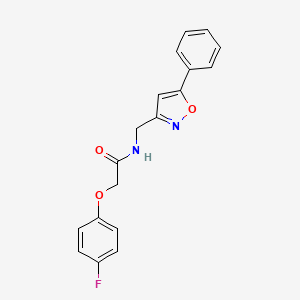
![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)
![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/no-structure.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)
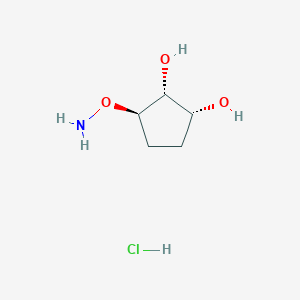
![7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2666133.png)
![N-(2-furylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B2666135.png)
![4-Cyclopropyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2666137.png)
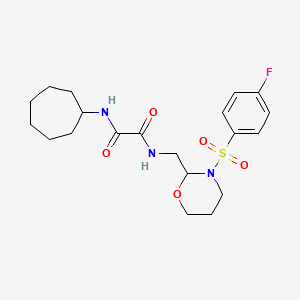
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666142.png)
